Moveltipril calcium
Vue d'ensemble
Description
Moveltipril calcium is a potent angiotensin-converting enzyme (ACE) inhibitor. It is a derivative of captopril, patented by the Japanese pharmaceutical company Chugai Pharmaceutical Co., Ltd. This compound is known for its ability to decrease systemic blood pressure more slowly and persistently than captopril. It is partially metabolized to captopril by hydrolysis, predominantly in the liver .
Applications De Recherche Scientifique
Moveltipril calcium has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a reference compound in the study of ACE inhibitors and their synthesis.
Biology: Studied for its effects on blood pressure regulation and its interaction with ACE.
Medicine: Investigated for its potential use in treating hypertension and heart failure.
Industry: Utilized in the development of new ACE inhibitors with improved pharmacokinetic properties.
Mécanisme D'action
Target of Action
Moveltipril calcium primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .
Biochemical Pathways
The inhibition of ACE disrupts the RAAS pathway, leading to a decrease in angiotensin II levelsThe overall effect is a decrease in blood volume and blood pressure .
Pharmacokinetics
This compound is a prodrug, meaning it is metabolized in the body to produce its active form. It is partially metabolized to captopril by hydrolysis, predominantly in the liver . This process influences the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and impacts its bioavailability .
Result of Action
The primary result of this compound’s action is a decrease in systemic blood pressure . This is achieved through the dual action of vasodilation and reduction in blood volume. In preclinical studies, the administration of this compound produced a gradual and dose-dependent decline in aortic pressure .
Analyse Biochimique
Biochemical Properties
Moveltipril calcium interacts with the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system which plays a crucial role in regulating blood pressure . By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby leading to a decrease in blood pressure .
Cellular Effects
In cellular processes, this compound influences cell function primarily through its impact on the renin-angiotensin system . By inhibiting ACE and subsequently reducing levels of angiotensin II, this compound can affect various cellular processes, including cell signaling pathways and gene expression related to vasoconstriction and blood pressure regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to ACE and inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing the vasoconstrictive effects of angiotensin II and lowering blood pressure .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent and effective ACE inhibitor
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . In spontaneously hypertensive rats, administration of this compound produced a gradual and dose-dependent decline in aortic pressure
Metabolic Pathways
This compound is involved in the renin-angiotensin system, a key metabolic pathway in the regulation of blood pressure . It interacts with ACE, a crucial enzyme in this pathway
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Moveltipril calcium involves the reaction of N-(cyclohexanecarbonyl)-D-alanine with 3-mercapto-2-methylpropanoic acid using carbonyldiimidazole in tetrahydrofuran (THF). This reaction produces 3-[N-(cyclohexanecarbonyl)-D-alanylthio]-2-methylpropanoic acid, which is then condensed with L-proline using triethylamine and ethyl chloroformate in THF .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Moveltipril calcium undergoes several types of chemical reactions, including:
Hydrolysis: This compound is partially hydrolyzed to captopril in the liver.
Substitution Reactions: The synthesis involves substitution reactions where functional groups are replaced to form the final compound.
Common Reagents and Conditions
Carbonyldiimidazole: Used in the initial reaction with N-(cyclohexanecarbonyl)-D-alanine.
Triethylamine and Ethyl Chloroformate: Used in the condensation reaction with L-proline.
Major Products Formed
Comparaison Avec Des Composés Similaires
Similar Compounds
Captopril: The parent compound of Moveltipril calcium, known for its rapid onset of action.
Alacepril: Another ACE inhibitor that is converted to captopril in vivo.
Zofenopril: A prodrug that is converted to its active form in vivo, with a longer duration of action compared to captopril.
Uniqueness
This compound is unique in its slower and more persistent antihypertensive effect compared to captopril. This makes it a valuable compound for research and potential therapeutic applications where a sustained reduction in blood pressure is desired .
Propriétés
Numéro CAS |
85921-53-5 |
---|---|
Formule moléculaire |
C19H30CaN2O5S |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
calcium;(2S)-1-[(2S)-3-[(2R)-2-(cyclohexanecarbonylamino)propanoyl]sulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H30N2O5S.Ca/c1-12(17(23)21-10-6-9-15(21)18(24)25)11-27-19(26)13(2)20-16(22)14-7-4-3-5-8-14;/h12-15H,3-11H2,1-2H3,(H,20,22)(H,24,25);/t12-,13-,15+;/m1./s1 |
Clé InChI |
UAMNFLAPYAELQA-MSXVLYCHSA-N |
SMILES |
CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)[O-].[Ca+2] |
SMILES isomérique |
C[C@H](CSC(=O)[C@@H](C)NC(=O)C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)O.[Ca] |
SMILES canonique |
CC(CSC(=O)C(C)NC(=O)C1CCCCC1)C(=O)N2CCCC2C(=O)O.[Ca] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
altiopril calcium MC 838 MC-838 N-(3-N-cyclohexanecarbonyl-alanylthio)-2-(methylpropanoyl)proline calcium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.